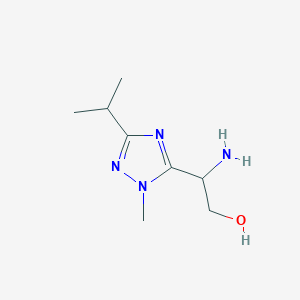

2-Amino-2-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a triazole ring substituted with isopropyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Substitution Reactions: The triazole ring is then substituted with isopropyl and methyl groups using appropriate alkylating agents.

Introduction of the Amino and Hydroxyl Groups:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The triazole ring can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

2-Amino-2-(1H-1,2,4-triazol-5-yl)ethan-1-ol: Lacks the isopropyl and methyl substitutions.

2-Amino-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol: Contains only the methyl substitution.

2-Amino-2-(3-isopropyl-1H-1,2,4-triazol-5-yl)ethan-1-ol: Contains only the isopropyl substitution.

Uniqueness

The presence of both isopropyl and methyl groups in 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol enhances its lipophilicity and may improve its binding affinity to certain molecular targets, making it a unique compound with distinct chemical and biological properties.

Biological Activity

2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₄O |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 499132-20-6 |

The triazole ring system is a key feature that contributes to its biological activity. The presence of the amino and hydroxyl groups enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar to other triazole compounds, it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, triazoles are known to inhibit cytochrome P450 enzymes which are crucial in drug metabolism.

- Antimicrobial Activity : Triazoles exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is critical for compounds used against fungal infections.

- Anticancer Properties : Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study demonstrated that related triazole compounds showed effective inhibition against Candida species and other fungi.

Anticancer Activity

A case study involving a series of synthesized triazole derivatives showed promising results in inhibiting the growth of various cancer cell lines. The compound was tested against MDA-MB-231 (human breast cancer) cells using the MTT assay. The results indicated an IC50 value suggesting moderate anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-2-(3-isopropyl...) | MDA-MB-231 | 29.1 |

| Control (YM155) | MDA-MB-231 | 15.3 |

These findings align with structure–activity relationship (SAR) studies that correlate specific structural features with enhanced biological activity.

Antiviral Activity

Triazole derivatives have also been evaluated for their antiviral properties. A related study showed that certain triazole compounds exhibited significant inhibition against hepatitis C virus (HCV) at concentrations as low as 10 µM.

Properties

Molecular Formula |

C8H16N4O |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-amino-2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethanol |

InChI |

InChI=1S/C8H16N4O/c1-5(2)7-10-8(6(9)4-13)12(3)11-7/h5-6,13H,4,9H2,1-3H3 |

InChI Key |

BFEVHMCWOHQBHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=N1)C(CO)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.